![molecular formula C20H15NO2S B2939899 N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 477502-80-0](/img/structure/B2939899.png)
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide, also known as AMBX3, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBX3 is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, which is primarily expressed on immune cells.
Scientific Research Applications
5-HT1A Serotonin Receptors
The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Mechanism of Action
Target of Action
The compound, also known as N-(benzo[b]thiophen-5-yl)-3-methoxy-2-naphthamide, primarily targets the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .
Mode of Action
The compound interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can modulate the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .
Biochemical Pathways
The compound’s action primarily affects the nociceptive signaling pathway . By interacting with CRMP2, it can influence the function of voltage-gated calcium and sodium channels, which play a key role in this pathway .
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c1-23-18-12-14-5-3-2-4-13(14)11-17(18)20(22)21-16-6-7-19-15(10-16)8-9-24-19/h2-12H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWOXDPUSNLZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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